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Compound of Interest

Compound Name: PBT 1033

Cat. No.: B8056800 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental design, protocols, and

data from clinical trials of PBT2, a metal protein-attenuating compound, in Alzheimer's and

Huntington's diseases.

Introduction
PBT2 is a second-generation 8-hydroxyquinoline analog designed to modulate metal-protein

interactions implicated in the pathology of neurodegenerative diseases. Its proposed

mechanism of action involves the redistribution of metal ions, such as copper and zinc, from

pathological protein aggregates, thereby reducing their toxicity and promoting their clearance.

This document outlines the key clinical trials that have investigated the safety and efficacy of

PBT2 in patient populations.

PBT2 Mechanism of Action
PBT2 acts as a metal ionophore, facilitating the transport of metal ions across cellular

membranes. In neurodegenerative diseases like Alzheimer's and Huntington's, dyshomeostasis

of metal ions is thought to contribute to the aggregation and toxicity of proteins such as

amyloid-beta (Aβ) and mutant huntingtin. PBT2 is believed to exert its therapeutic effects by

sequestering excess metal ions from these protein aggregates and redistributing them to

intracellular compartments where they are required for normal neuronal function. This action

can lead to the disaggregation of toxic protein oligomers and a reduction in oxidative stress.
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Caption: PBT2 Mechanism of Action.

Clinical Trial Overviews
Two key Phase II clinical trials have evaluated PBT2 in neurodegenerative diseases: the

IMAGINE trial for Alzheimer's disease and the Reach2HD trial for Huntington's disease.

Experimental Design and Patient Population
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Feature
IMAGINE Trial (Alzheimer's
Disease)

Reach2HD Trial
(Huntington's Disease)

Study Phase Phase IIa Phase II

Primary Objective
Safety and tolerability of PBT2.

[1]

Safety and tolerability of PBT2.

[2]

Secondary Objectives

Effect on Aβ amyloid

accumulation, cognition, and

brain volume.[1]

Efficacy on cognition, motor

performance, behavior, and

functional capacity.[2]

Study Design

12-month randomized, double-

blind, placebo-controlled trial

with a 12-month open-label

extension.[1]

26-week randomized, double-

blind, placebo-controlled trial.

[3]

Patient Population
Prodromal or mild Alzheimer's

disease.[1]

Early to mid-stage

Huntington's disease.[3]

Number of Participants
42 enrolled (15 placebo, 27

PBT2).[4]

109 enrolled (35 placebo, 38

PBT2 100mg, 36 PBT2

250mg).[3]

Dosage
250 mg PBT2 once daily or

placebo.[1]

100 mg or 250 mg PBT2 once

daily, or placebo.[3]

Experimental Protocols
Biomarker Analysis: Amyloid-β (Aβ) Measurement
a. Positron Emission Tomography (PET) with Pittsburgh Compound B (PiB)

Objective: To quantify fibrillar Aβ plaque burden in the brain.

Protocol:

Tracer Injection: Intravenous injection of approximately 15 mCi of ¹¹C-PiB.

Uptake Period: A 40-minute uptake period allows the tracer to distribute and bind to Aβ

plaques.
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Image Acquisition: A 30-minute dynamic PET scan is acquired from 40 to 70 minutes post-

injection.

Image Analysis: Standardized Uptake Value Ratios (SUVRs) are calculated by normalizing

the regional tracer uptake to a reference region with low Aβ deposition, typically the

cerebellar cortex.

b. Cerebrospinal Fluid (CSF) Aβ42 Measurement

Objective: To measure the concentration of soluble Aβ42 in the CSF, which is inversely

correlated with brain Aβ plaque load.

Protocol:

Sample Collection: CSF is collected via lumbar puncture.

Sample Processing: Samples are centrifuged to remove cellular debris and stored at

-80°C.

Analysis: Aβ42 levels are quantified using a validated immunoassay, such as an enzyme-

linked immunosorbent assay (ELISA).

Cognitive and Functional Assessments
a. Neuropsychological Test Battery (NTB)

Objective: To assess cognitive function across various domains.

Protocol: The NTB is a composite of standardized neuropsychological tests. While the exact

composition can vary, in the PBT2 trials for Alzheimer's disease, key components included:

Category Fluency Test: Assesses verbal fluency and executive function.

Trail Making Test Part B: Measures executive function, specifically cognitive flexibility and

processing speed.[5]

Administration: Administered by a trained psychometrician according to standardized

instructions. Scoring is based on published norms.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://en.hdbuzz.net/158/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8056800?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


b. Cognitive Assessments in Huntington's Disease (Reach2HD)

Objective: To evaluate cognitive changes in individuals with Huntington's disease.

Protocol: The cognitive assessment battery in the Reach2HD trial included a composite of

five tests:

Category Fluency Test

Trail Making Test Part B

Map Search

Symbol Digit Modalities Test

Stroop Word Reading Test[6]

Additional Tests: The trial also utilized the Trail Making Test Part A, Montreal Cognitive

Assessment, and the Speeded Tapping Test.[6]

Quantitative Data Summary
IMAGINE Trial (Alzheimer's Disease) - Key Outcomes

Outcome Measure
Placebo Group
(n=15)

PBT2 250mg Group
(n=27)

p-value

Change in PiB-PET

SUVR at 12 months

-0.04 (Atypical

reduction)
-0.06

Not Met (Primary

Endpoint)[4]

Hippocampal Volume

Change at 12 months
-4.0% -2.6%

Trend towards

preservation[4]

Note: The primary endpoint was not met due to an unexpected reduction in the placebo group's

PiB-PET signal.

Reach2HD Trial (Huntington's Disease) - Key Outcomes
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Outcome
Measure

Placebo Group
(n=35)

PBT2 100mg
Group (n=38)

PBT2 250mg
Group (n=36)

p-value (vs.
Placebo)

Change in

Composite

Cognition Z-

score at 26

weeks

- -0.02 0.07
0.772 (100mg),

0.240 (250mg)[3]

Change in Trail

Making Test Part

B (seconds) at

26 weeks

- -0.79 -17.65
0.925 (100mg),

0.042 (250mg)[3]

Serious Adverse

Events
1 3 6 -[3]

Note: A statistically significant improvement was observed in the Trail Making Test Part B for

the 250mg PBT2 group.
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Caption: Phase II Clinical Trial Workflow.
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Conclusion
The Phase II clinical trials of PBT2 in Alzheimer's and Huntington's diseases have

demonstrated that the drug is generally safe and well-tolerated.[4][7] While the IMAGINE trial in

Alzheimer's disease did not meet its primary endpoint on amyloid imaging, it suggested a

potential effect on preserving brain volume.[4] The Reach2HD trial in Huntington's disease

showed a statistically significant improvement in a measure of executive function at the higher

dose.[3] These findings, although not definitive, provide a rationale for further investigation of

PBT2 and similar metal-protein attenuating compounds in neurodegenerative diseases. Future

trials will require larger sample sizes and potentially longer durations to conclusively determine

the clinical efficacy of this therapeutic approach.

Need Custom Synthesis?
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[https://www.benchchem.com/product/b8056800#experimental-design-for-pbt2-clinical-trials-
in-neurodegenerative-diseases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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